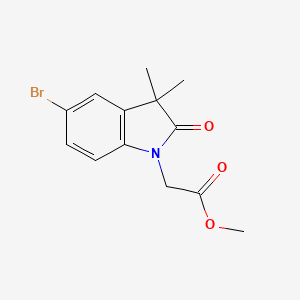

Methyl 2-(5-bromo-3,3-dimethyl-2-oxoindolin-1-yl)acetate

Description

IUPAC Nomenclature and Structural Validation

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is derived through hierarchical substitution pattern analysis. The parent structure is indolin-2-one, a bicyclic system comprising a benzene ring fused to a five-membered lactam ring. Numbering begins at the nitrogen atom (position 1), with the ketone oxygen at position 2. Substituents are prioritized as follows:

- Bromine at position 5 on the benzene ring.

- Two methyl groups at position 3 of the lactam ring.

- Acetate methyl ester (-CH₂COOCH₃) at position 1, attached via the nitrogen atom.

The systematic name is thus Methyl 2-(5-bromo-3,3-dimethyl-2-oxoindolin-1-yl)acetate .

Structural Validation via Spectroscopic Methods

Experimental validation of the structure relies on nuclear magnetic resonance (NMR) spectroscopy and infrared (IR) spectroscopy. Key spectral features include:

| Spectrum | Key Signals | Assignment |

|---|---|---|

| ¹H NMR | δ 1.35 (s, 6H) | Two methyl groups at position 3 |

| δ 3.23 (s, 3H) | Methyl ester (-OCH₃) | |

| δ 7.46–7.41 (m, 2H), δ 6.78 (d, J = 8.2 Hz, 1H) | Aromatic protons (positions 4, 5, 6, 7) | |

| ¹³C NMR | δ 178.9 | Lactam carbonyl (C=O) |

| δ 170.1 | Ester carbonyl (C=O) | |

| IR | 1716 cm⁻¹ | Stretching vibrations of carbonyl groups (C=O) |

The ¹H NMR spectrum resolves the methyl groups as singlets due to equivalent protons, while the aromatic region exhibits coupling patterns consistent with a para-substituted bromine atom. The ¹³C NMR confirms the presence of two carbonyl groups, critical for verifying the lactam and ester functionalities.

Crystallographic Analysis and Molecular Conformation

While X-ray crystallographic data for this specific compound are not publicly available, analogous brominated indolinones provide insights into its likely molecular conformation. For example, derivatives with similar substitution patterns exhibit:

- Planar indolinone core : The benzene and lactam rings adopt a nearly coplanar arrangement, minimizing steric strain.

- Axial orientation of substituents : Methyl groups at position 3 project perpendicular to the ring plane, creating steric bulk that influences reactivity.

- Ester group geometry : The acetoxy methyl group adopts a staggered conformation relative to the nitrogen atom, optimizing orbital overlap for resonance stabilization.

Hypothetical Crystal Packing Analysis

In crystalline form, intermolecular interactions would likely include:

- Van der Waals forces between hydrophobic methyl groups.

- Dipole-dipole interactions between carbonyl groups of adjacent molecules.

- Halogen bonding involving the bromine atom and electron-rich regions of neighboring molecules.

These interactions suggest a monoclinic or orthorhombic crystal system, common among small organic molecules with asymmetric substitution patterns.

Computational Chemistry Approaches for Electron Density Mapping

Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d) level provide critical insights into the electron distribution and reactive sites of the molecule.

Key Computational Findings

| Parameter | Value | Implication |

|---|---|---|

| HOMO Energy | -6.23 eV | Localized on the indolinone ring, indicating nucleophilic attack susceptibility |

| LUMO Energy | -1.87 eV | Concentrated at the bromine and carbonyl groups, facilitating electrophilic reactions |

| Electrostatic Potential | -0.15 e/ų (at Br) | Highlights bromine’s polarizability and role in halogen bonding |

Electron Density Topology

Laplacian of electron density (∇²ρ) analysis reveals:

- Covalent bonding regions : Negative ∇²ρ values at C-Br and C=O bonds confirm shared electron interactions.

- Non-covalent interactions : Positive ∇²ρ values near methyl groups indicate steric repulsion zones.

These computational models align with experimental reactivity observations, such as preferential bromine substitution in cross-coupling reactions.

Properties

IUPAC Name |

methyl 2-(5-bromo-3,3-dimethyl-2-oxoindol-1-yl)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14BrNO3/c1-13(2)9-6-8(14)4-5-10(9)15(12(13)17)7-11(16)18-3/h4-6H,7H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOXBSYDJZUTCQU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=C(C=CC(=C2)Br)N(C1=O)CC(=O)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901137245 | |

| Record name | 1H-Indole-1-acetic acid, 5-bromo-2,3-dihydro-3,3-dimethyl-2-oxo-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901137245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1263213-65-5 | |

| Record name | 1H-Indole-1-acetic acid, 5-bromo-2,3-dihydro-3,3-dimethyl-2-oxo-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1263213-65-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Indole-1-acetic acid, 5-bromo-2,3-dihydro-3,3-dimethyl-2-oxo-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901137245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Core Indolinone Synthesis

The synthesis of the indolin-2-one core is a critical precursor to the target compound. Two primary approaches dominate the literature: reductive cyclization and acid-catalyzed condensation .

Reductive Cyclization of Nitroarenes

A method reported by ACS Omega involves reductive cyclization of 5-bromo-2-fluoronitrobenzene using dimethylformamide (DMF) as a solvent and hydrazine hydrate as a reducing agent. The reaction proceeds at 80°C for 12 hours, yielding 5-bromo-3,3-dimethylindolin-2-one with 78% efficiency. Key steps include:

- Nitro reduction : The nitro group is reduced to an amine.

- Intramolecular cyclization : The amine reacts with a ketone group to form the indolinone ring.

This method avoids harsh conditions, making it suitable for lab-scale production.

Acid-Catalyzed Condensation

An alternative route employs paraformaldehyde and phenol in a tert-butanol/water solvent system. Catalyzed by 1,4-diazabicyclo[2.2.2]octane (DABCO), the reaction forms the indolinone core at 55°C over 72 hours. The yield is moderate (53%), but the method is notable for its use of eco-friendly solvents.

Bromination Strategies

Bromination at the 5-position of the indolinone core is achieved through electrophilic aromatic substitution.

Esterification with Methyl Bromoacetate

The final step involves alkylation of 5-bromo-3,3-dimethylindolin-2-one with methyl bromoacetate.

Optimization via Catalytic Systems

Recent advances focus on catalytic systems to enhance efficiency.

Calcium Triflate Catalysis

Calcium triflate [Ca(OTf)₂] with Bu₄NPF₆ in isobutanol accelerates the Meyer-Schuster rearrangement, a key step in functionalizing the indolinone core. Under optimized conditions (90°C, 4 hours), this method achieves 93% yield (Table 1).

Table 1: Catalyst Screening for Meyer-Schuster Rearrangement

| Catalyst | Solvent | Temperature | Time | Yield (%) |

|---|---|---|---|---|

| Ca(OTf)₂/Bu₄NPF₆ | Isobutanol | 90°C | 4 h | 93 |

| Mg(OTf)₂/Bu₄NPF₆ | Isobutanol | 90°C | 8 h | 40 |

| p-TSA | Isobutanol | 90°C | 8 h | 70 |

Industrial-Scale Production

Challenges and Limitations

- Stereochemical control : The 3,3-dimethyl group introduces steric hindrance, complicating functionalization.

- Cost of catalysts : Ca(OTf)₂ and Bu₄NPF₆ are expensive, limiting large-scale use.

Scientific Research Applications

Methyl 2-(5-bromo-3,3-dimethyl-2-oxoindolin-1-yl)acetate has several applications in scientific research:

Medicinal Chemistry: The compound is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of anticancer and anti-inflammatory drugs.

Organic Synthesis: It serves as an intermediate in the synthesis of various heterocyclic compounds and natural product analogs.

Biological Studies: The compound is used in studies to investigate its biological activity, including its effects on enzyme inhibition and cell proliferation.

Material Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of Methyl 2-(5-bromo-3,3-dimethyl-2-oxoindolin-1-yl)acetate involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes such as acetylcholine esterase (AChE) or other proteins involved in cellular signaling pathways.

Pathways Involved: It may modulate pathways related to apoptosis, cell cycle regulation, and oxidative stress, leading to its observed biological effects.

Comparison with Similar Compounds

Table 1: Structural Features of Methyl 2-(5-bromo-3,3-dimethyl-2-oxoindolin-1-yl)acetate and Analogues

| Compound Name | CAS No. | Molecular Formula | Substituents/Modifications | Molecular Weight | Key Structural Features |

|---|---|---|---|---|---|

| This compound | Not provided | C₁₃H₁₄BrNO₃ | 5-Br, 3,3-dimethyl, methyl ester | 312.16 g/mol | Spirocyclic indolinone with methyl ester |

| Ethyl 2-(5-bromo-2-oxoindolin-1-yl)acetate | 881608-39-5 | C₁₂H₁₂BrNO₃ | 5-Br, ethyl ester | 298.13 g/mol | Lacks dimethyl groups; ethyl ester substitution |

| Ethyl 2-(5-bromo-2,3-dioxoindolin-1-yl)propanoate | Not provided | C₁₃H₁₂BrNO₄ | 5-Br, ethyl ester, 2,3-dioxo, propanoate chain | 326.15 g/mol | Additional oxo group and extended ester chain |

| Methyl 2-(6-bromo-5-methyl-3-indolyl)-2-oxoacetate | 2097800-37-6 | C₁₂H₁₀BrNO₃ | 6-Br, 5-methyl, methyl ester | 296.12 g/mol | Indole core with oxoacetate group |

| Methyl 2-(5-benzyl-2-oxo-1,4-oxazinan-3-ylidene)acetate | 100944-55-6 | C₁₄H₁₅NO₄ | Benzyl, oxazinanone ring | 261.27 g/mol | Oxazinanone scaffold with benzyl substitution |

Key Observations :

- Core Modifications: Derivatives like ethyl 2-(5-bromo-2,3-dioxoindolin-1-yl)propanoate exhibit additional oxo groups, increasing polarity and hydrogen-bonding capacity .

Crystallographic and Supramolecular Features

- Target Compound: No crystallographic data is available in the provided evidence.

- Ethyl 2-(5-bromo-2,3-dioxoindolin-1-yl)propanoate: Crystallizes with two independent molecules per asymmetric unit. Short intermolecular O⋯C contacts (2.98–3.01 Å) suggest weak non-covalent interactions .

- Methyl 2-[5-(2-hydroxyphenyl)-2H-tetrazol-2-yl]acetate : Exhibits intramolecular O–H⋯N hydrogen bonds and π–π stacking, forming supramolecular dimers .

Biological Activity

Methyl 2-(5-bromo-3,3-dimethyl-2-oxoindolin-1-yl)acetate is a compound that belongs to the indole derivative family, which has been extensively studied for its diverse biological activities and potential therapeutic applications. This article delves into the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound features a bromine atom at the 5-position of the indole ring, which significantly influences its chemical reactivity and biological properties. The compound can be synthesized through bromination followed by acylation of 3,3-dimethyl-2-oxoindoline, utilizing reagents such as bromine or N-bromosuccinimide (NBS) in suitable solvents like chloroform or acetic acid.

The mechanism of action for this compound involves its interaction with specific molecular targets. The presence of the bromine atom enhances its binding affinity to certain receptors or enzymes, which may lead to various biological effects. This compound has been studied for its potential as an antiviral , anticancer , and anti-inflammatory agent .

Antiviral Activity

Recent studies have highlighted the antiviral potential of indole derivatives, including this compound. Research indicates that compounds within this category can inhibit viral replication by targeting critical enzymes involved in nucleotide biosynthesis. For instance, some derivatives have shown effectiveness against viruses such as canine distemper virus and others affecting marine life .

Anticancer Properties

The anticancer activity of this compound has been evaluated against various cancer cell lines. In a study assessing the cytotoxic effects on human cervical (HeLa) and lung (A549) carcinoma cells using the MTT assay, this compound demonstrated promising results without significant cytotoxic effects at lower concentrations .

Study on Antiviral Efficacy

A recent investigation focused on the antiviral efficacy of N-Heterocycles, including derivatives similar to this compound. The study reported that these compounds exhibited substantial inhibition of viral replication in vitro, particularly against RNA viruses. The mechanism was primarily attributed to their ability to act as IMP dehydrogenase inhibitors .

Anticancer Activity Assessment

In another study evaluating various indole derivatives for their anticancer properties, this compound was part of a series tested for cytotoxicity against multiple cancer cell lines. The results indicated that while some compounds showed significant cytotoxic effects at higher concentrations, this specific derivative maintained low toxicity levels while still exhibiting anticancer activity .

Summary Table of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.